

"spectroscopic data of Pentaerythrityl tetrabromide (NMR, FTIR, Mass Spec)"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentaerythrityl tetrabromide*

Cat. No.: *B147392*

[Get Quote](#)

Spectroscopic Profile of Pentaerythrityl Tetrabromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Pentaerythrityl tetrabromide** (CAS No: 3229-00-3), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **Pentaerythrityl tetrabromide**. Due to the molecule's high symmetry, the spectra are relatively simple.

¹H NMR Data

The ¹H NMR spectrum of **Pentaerythrityl tetrabromide** in deuterated chloroform (CDCl₃) exhibits a single sharp singlet, indicating that all eight protons are chemically equivalent.

Chemical Shift (δ) ppm	Multiplicity	Solvent
3.61	Singlet	CDCl ₃

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum in CDCl₃ shows two distinct signals, corresponding to the quaternary central carbon and the four equivalent brominated methylene (-CH₂Br) carbons.

Chemical Shift (δ) ppm	Carbon Type	Solvent
42.1[1]	Quaternary Carbon (C)	CDCl ₃
32.7[1]	Methylene Carbon (-CH ₂ Br)	CDCl ₃

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of **Pentaerythrityl tetrabromide**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- ¹H NMR:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters: spectral width of 10-15 ppm, pulse width of 30-45°, relaxation delay of 1-2 seconds, and 8-16 scans.

- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
 - Typical parameters: spectral width of 200-250 ppm, pulse width of 30°, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 256 or more).

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ^1H NMR and 77.16 ppm for the residual CDCl_3 signal in the ^{13}C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Pentaerythrityl tetrabromide** reveals characteristic vibrational modes of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950[2]	Medium	C-H stretch (asymmetric and symmetric)
1460[2]	Medium	CH ₂ scissoring
1380[2]	Medium	CH ₂ wagging
1282, 1280[2][3]	Strong	CH ₂ twisting
1217, 1215[2][3]	Strong	CH ₂ twisting
722, 725[2][3]	Strong	CH ₂ rocking
608, 605[2][3]	Strong	C-Br stretch
532, 530[2][3]	Strong	C-Br stretch

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **Pentaerythrityl tetrabromide** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder to a pellet die.
- Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared spectrometer.
- Procedure:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.

- Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing:

- The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
- Perform baseline correction if necessary.
- Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Pentaerythrityl tetrabromide** results in characteristic fragmentation patterns. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) leads to distinctive isotopic patterns for bromine-containing fragments.

m/z	Relative Intensity	Proposed Fragment
309 / 307 ^{[4][5]}	High	[M - CH ₂ Br] ⁺
229 / 227 ^{[4][5]}	High	[M - CH ₂ Br - HBr] ⁺
149 / 147 ^{[4][5]}	Medium	[C ₅ H ₅ Br] ⁺
68 ^{[4][5]}	High	[C ₅ H ₈] ⁺

Note: The molecular ion [M]⁺ is often of very low abundance or not observed due to extensive fragmentation.

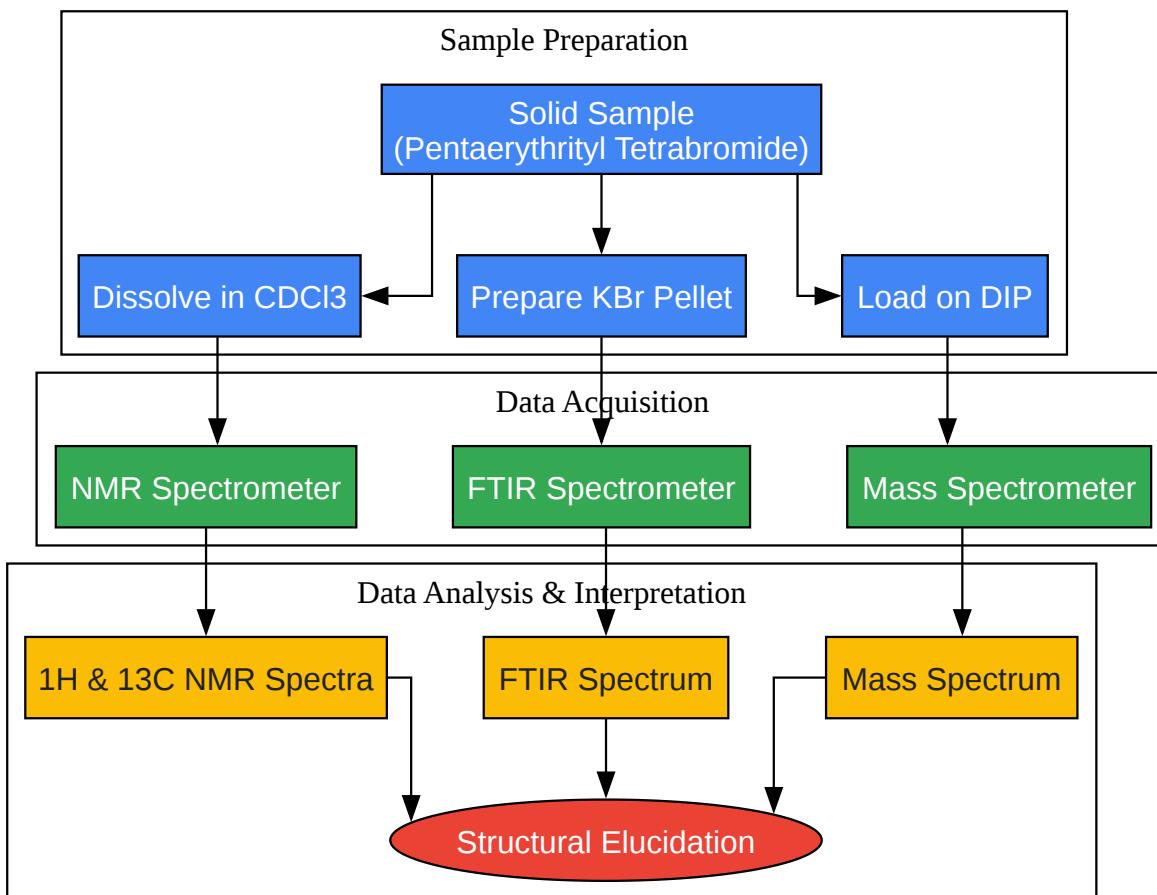
Experimental Protocol: Mass Spectrometry

Sample Introduction:

- Direct Insertion Probe (DIP):
 - Place a small amount of the solid sample into a capillary tube.

- Insert the probe into the ion source of the mass spectrometer.
- Gradually heat the probe to volatilize the sample.

Instrumentation and Data Acquisition:


- Mass Spectrometer: An electron ionization mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Typical Parameters:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-500.
 - Scan Rate: 1-2 scans/second.

Data Analysis:

- Identify the major fragment ions in the mass spectrum.
- Analyze the isotopic patterns to confirm the number of bromine atoms in each fragment.
- Propose fragmentation pathways consistent with the observed peaks.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like **Pentaerythrityl tetrabromide**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]

- 2. Pentaerythrityl Tetrabromide | 3229-00-3 | TCI AMERICA [[tcichemicals.com](#)]
- 3. Propane, 1,3-dibromo-2,2-bis(bromomethyl)- [[webbook.nist.gov](#)]
- 4. PENTAERYTHRITYL TETRABROMIDE | 3229-00-3 [[chemicalbook.com](#)]
- 5. scbt.com [[scbt.com](#)]
- To cite this document: BenchChem. ["spectroscopic data of Pentaerythrityl tetrabromide (NMR, FTIR, Mass Spec)"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147392#spectroscopic-data-of-pentaerythrityl-tetrabromide-nmr-ftir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com